N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide
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Overview
Description
N-(2-(3-Methylisoxazol-5-yl)-2-oxoethyl)benzamide is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Methylisoxazol-5-yl)-2-oxoethyl)benzamide typically involves the reaction of 3-methylisoxazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This method can significantly reduce reaction times and improve yields. For example, the reaction of 3-methylisoxazole with benzoyl chloride in the presence of a catalyst like copper iodide and a base such as triethylamine under microwave irradiation can yield the desired product in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-Methylisoxazol-5-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the benzamide moiety.
Substitution: Substituted isoxazole derivatives.
Scientific Research Applications
N-(2-(3-Methylisoxazol-5-yl)-2-oxoethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(3-Methylisoxazol-5-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzamide moiety can also interact with cellular proteins, affecting various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methylisoxazol-3-yl)malonamide
- N-(3-Ethylbenzo[d]isoxazol-5-yl)sulfonamide
Uniqueness
N-(2-(3-Methylisoxazol-5-yl)-2-oxoethyl)benzamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, it may exhibit enhanced bioactivity and stability, making it a valuable compound for various applications .
Properties
CAS No. |
143034-82-6 |
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Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C13H12N2O3/c1-9-7-12(18-15-9)11(16)8-14-13(17)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17) |
InChI Key |
RIKBWUSUJXUREW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(=O)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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